molecular formula C13H10BrFN4O2S B2832444 4-(4-Bromothiophene-2-carbonyl)-1-(5-fluoropyrimidin-2-yl)piperazin-2-one CAS No. 2320924-27-2

4-(4-Bromothiophene-2-carbonyl)-1-(5-fluoropyrimidin-2-yl)piperazin-2-one

Cat. No. B2832444
CAS RN: 2320924-27-2
M. Wt: 385.21
InChI Key: KPEHNXXHUISMOG-UHFFFAOYSA-N
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Description

4-(4-Bromothiophene-2-carbonyl)-1-(5-fluoropyrimidin-2-yl)piperazin-2-one is a chemical compound with potential applications in scientific research. This compound belongs to the class of piperazine derivatives and has been found to exhibit various biological activities.

Scientific Research Applications

4-(4-Bromothiophene-2-carbonyl)-1-(5-fluoropyrimidin-2-yl)piperazin-2-one has been found to exhibit various biological activities such as antitumor, antimicrobial, and antiviral activities. It has been shown to inhibit the growth of cancer cells in vitro and in vivo. This compound has also been found to have activity against various bacterial and viral strains.

Mechanism of Action

The mechanism of action of 4-(4-Bromothiophene-2-carbonyl)-1-(5-fluoropyrimidin-2-yl)piperazin-2-one is not fully understood. However, it is believed to act by inhibiting key enzymes or proteins involved in the growth and survival of cancer cells, bacteria, and viruses.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 4-(4-Bromothiophene-2-carbonyl)-1-(5-fluoropyrimidin-2-yl)piperazin-2-one are not well studied. However, it has been found to exhibit cytotoxic effects on cancer cells and antimicrobial effects on bacterial and viral strains.

Advantages and Limitations for Lab Experiments

One advantage of using 4-(4-Bromothiophene-2-carbonyl)-1-(5-fluoropyrimidin-2-yl)piperazin-2-one in lab experiments is its potential for use as a lead compound in the development of new drugs. However, limitations include the lack of understanding of its mechanism of action and the need for further research to determine its safety and efficacy.

Future Directions

For research on 4-(4-Bromothiophene-2-carbonyl)-1-(5-fluoropyrimidin-2-yl)piperazin-2-one include the following:
- Further studies to determine its mechanism of action and potential targets
- Investigation of its potential as a lead compound in the development of new drugs
- Examination of its effects on different cancer cell lines and bacterial and viral strains
- Studies to determine its safety and efficacy in vivo
- Investigation of its potential for use in combination therapy with other drugs
In conclusion, 4-(4-Bromothiophene-2-carbonyl)-1-(5-fluoropyrimidin-2-yl)piperazin-2-one is a chemical compound with potential applications in scientific research. Its synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research is needed to fully understand the potential of this compound in the development of new drugs and its safety and efficacy in vivo.

Synthesis Methods

The synthesis of 4-(4-Bromothiophene-2-carbonyl)-1-(5-fluoropyrimidin-2-yl)piperazin-2-one involves the reaction of 4-bromothiophene-2-carbonyl chloride with 1-(5-fluoropyrimidin-2-yl)piperazine in the presence of a base. The reaction is carried out in an organic solvent such as dichloromethane or chloroform. The resulting product is purified by column chromatography to obtain the final compound.

properties

IUPAC Name

4-(4-bromothiophene-2-carbonyl)-1-(5-fluoropyrimidin-2-yl)piperazin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10BrFN4O2S/c14-8-3-10(22-7-8)12(21)18-1-2-19(11(20)6-18)13-16-4-9(15)5-17-13/h3-5,7H,1-2,6H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KPEHNXXHUISMOG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(C(=O)CN1C(=O)C2=CC(=CS2)Br)C3=NC=C(C=N3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10BrFN4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

385.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(4-Bromothiophene-2-carbonyl)-1-(5-fluoropyrimidin-2-yl)piperazin-2-one

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